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molecular formula C15H22N2O3 B1527739 Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate CAS No. 1002726-96-6

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate

Cat. No. B1527739
M. Wt: 278.35 g/mol
InChI Key: RYLFTAZSKDUPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012461B2

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
20 mg
Type
reactant
Smiles
C
Name
Quantity
1.62 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
9 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Step Five
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cotton
WASH
Type
WASH
Details
the cotton washed with DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 95% ethanol (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The collected solids were washed with DCM (20 mL)
ADDITION
Type
ADDITION
Details
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with DCM (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts dried
CUSTOM
Type
CUSTOM
Details
(phase separation filter)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 95% ethanol (3 mL)
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09012461B2

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
20 mg
Type
reactant
Smiles
C
Name
Quantity
1.62 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
9 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Step Five
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cotton
WASH
Type
WASH
Details
the cotton washed with DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 95% ethanol (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The collected solids were washed with DCM (20 mL)
ADDITION
Type
ADDITION
Details
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with DCM (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts dried
CUSTOM
Type
CUSTOM
Details
(phase separation filter)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 95% ethanol (3 mL)
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09012461B2

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN.[Cl-].[NH4+].[In]>O.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]2)=[CH:6][CH:5]=1 |f:2.3,4.5,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
20 mg
Type
reactant
Smiles
C
Name
Quantity
1.62 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
9 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Step Five
Name
Quantity
153 mg
Type
reactant
Smiles
[In]
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cotton
WASH
Type
WASH
Details
the cotton washed with DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 95% ethanol (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The collected solids were washed with DCM (20 mL)
ADDITION
Type
ADDITION
Details
the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with DCM (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts dried
CUSTOM
Type
CUSTOM
Details
(phase separation filter)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 95% ethanol (3 mL)
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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